3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, such as antimicrobial, antifungal, and antitumor properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with similar biological activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is unique due to its specific structural features, such as the presence of the furan ring and the bromophenyl group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H15BrN2O4 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
3-[(4Z)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C22H15BrN2O4/c1-13-19(12-18-9-10-20(29-18)14-5-7-16(23)8-6-14)21(26)25(24-13)17-4-2-3-15(11-17)22(27)28/h2-12H,1H3,(H,27,28)/b19-12- |
InChI Key |
JFPHNRQUQCPKSL-UNOMPAQXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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